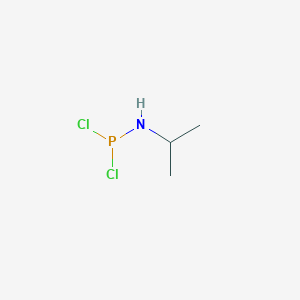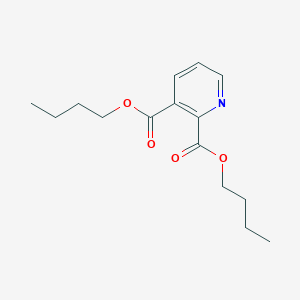
Dibutyl pyridine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl pyridine-2,3-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two butyl ester groups attached to the pyridine ring at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with butanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Pyridine-2,3-dicarboxylic acid+2ButanolH2SO4Dibutyl pyridine-2,3-dicarboxylate+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Pyridine-2,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug intermediate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of dibutyl pyridine-2,3-dicarboxylate depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atom of the pyridine ring and the ester groups. This binding can influence the electronic properties and reactivity of the metal center, leading to the formation of metal-organic frameworks with unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl pyridine-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of butyl.
Diethyl pyridine-2,3-dicarboxylate: Similar structure but with ethyl ester groups.
Pyridine-2,3-dicarboxylic acid: The parent acid form without esterification.
Uniqueness
Dibutyl pyridine-2,3-dicarboxylate is unique due to its longer butyl ester chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
63597-06-8 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
dibutyl pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-10-19-14(17)12-8-7-9-16-13(12)15(18)20-11-6-4-2/h7-9H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
ODGJCFIPCFLPMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(N=CC=C1)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



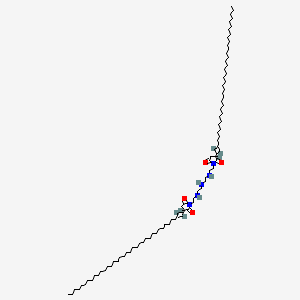
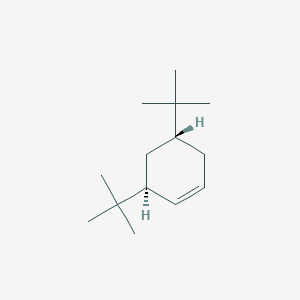

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
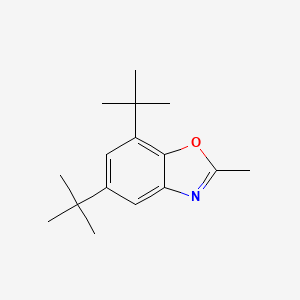
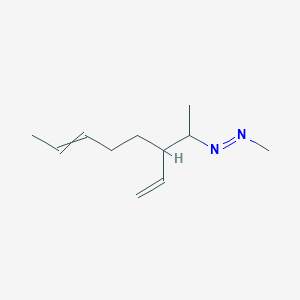
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
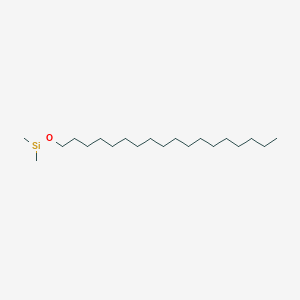

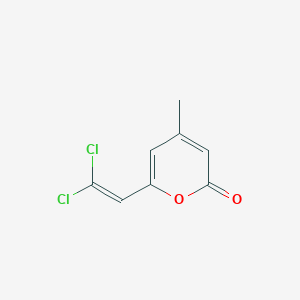
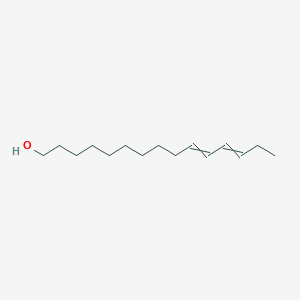
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
